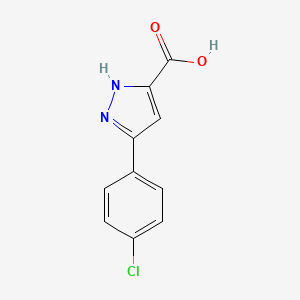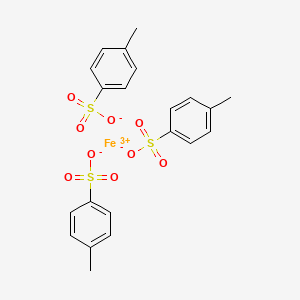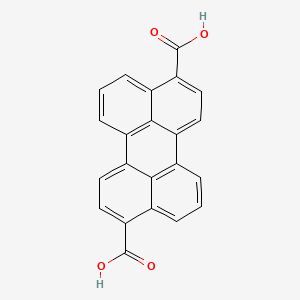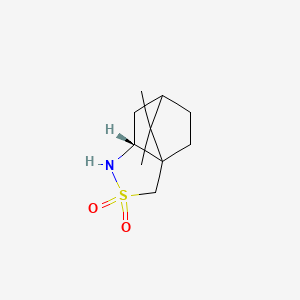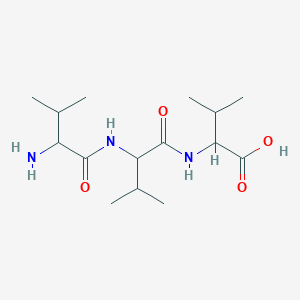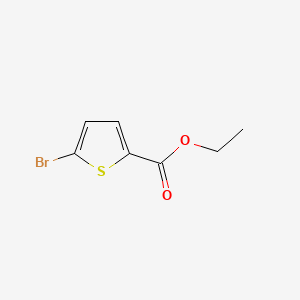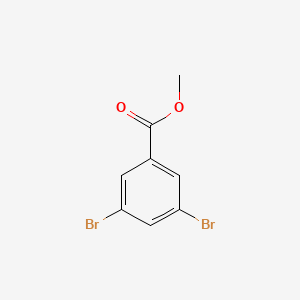
Tetramethylammoniumhydrogensulfat
Übersicht
Beschreibung
Tetramethylammonium hydrogen sulfate, also known as Tetramethylammonium hydrogensulfate hydrate, is generally used as a phase transfer catalyst . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .
Molecular Structure Analysis
The linear formula of Tetramethylammonium hydrogen sulfate is (CH3)4N(HSO4) · xH2O . The molecular weight is 171.22 on an anhydrous basis .Chemical Reactions Analysis
Tetramethylammonium hydrogen sulfate is commonly used as a catalyst and phase transfer agent in chemical reactions, especially in organic synthesis . It can also be used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications .Physical And Chemical Properties Analysis
Tetramethylammonium hydrogen sulfate is a solid substance . It has a melting point of 292-295 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Phasentransferkatalysator
Tetramethylammoniumhydrogensulfat wird häufig als Phasentransferkatalysator verwendet . Ein Phasentransferkatalysator erleichtert die Migration eines Reaktanten von einer Phase in eine andere Phase, in der die Reaktion stattfindet. Dies ist besonders nützlich bei Reaktionen, bei denen ein Reaktant ionisch und der andere nicht ionisch ist, da es die Reaktion effizienter ablaufen lässt.
Derivatisierungsmittel für GC-MS-Anwendungen
Eine weitere Anwendung von this compound ist die Verwendung als Derivatisierungsmittel für Gaschromatographie-Massenspektrometrie (GC-MS)-Anwendungen . Bei der GC-MS wird ein Derivatisierungsmittel verwendet, um den Analyten flüchtiger und thermisch stabiler zu machen, was für die Analyse notwendig ist.
Verstärker von Polymerase-Kettenreaktionen
this compound kann auch verwendet werden, um die Spezifität und Effizienz von Polymerase-Kettenreaktionen (PCR) zu verbessern . PCR ist eine Methode, die in der Molekularbiologie weit verbreitet ist, um mehrere Kopien eines bestimmten DNA-Segments herzustellen. Die Verwendung von this compound in der PCR kann die Bildung unspezifischer DNA-Fragmente verringern und die Ausbeute an spezifischen PCR-Produkten erhöhen .
Safety and Hazards
Tetramethylammonium hydrogen sulfate may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Zukünftige Richtungen
While the future directions of Tetramethylammonium hydrogen sulfate are not explicitly mentioned in the search results, its use as a phase transfer catalyst and a derivatizing agent for GC-MS applications suggests potential for continued use in these areas .
Relevant Papers One relevant paper discusses the hydration of biologically relevant tetramethylammonium cation by neutron scattering and molecular dynamics . This research could provide insights into the behavior of Tetramethylammonium hydrogen sulfate in biological contexts .
Wirkmechanismus
Target of Action
Tetramethylammonium hydrogen sulfate (TMAHS) is a quaternary ammonium salt . It is primarily used as a phase transfer catalyst and a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) applications . The primary targets of TMAHS are the reactants in the organic synthesis reactions where it is used as a catalyst .
Mode of Action
As a phase transfer catalyst, TMAHS facilitates the migration of a reactant from one phase into another phase where reaction can take place . It increases the rate of reaction by enabling the reactant to dissolve in the reaction medium. As a derivatizing agent in GC-MS applications, TMAHS modifies the chemical structure of a compound to make it more amenable to analysis .
Biochemical Pathways
The specific biochemical pathways affected by TMAHS depend on the nature of the reaction it is catalyzing or the compound it is derivatizing . .
Result of Action
The result of TMAHS’s action is the facilitation of chemical reactions or the enhancement of compound detection in GC-MS applications . By acting as a phase transfer catalyst, TMAHS can increase the efficiency and yield of chemical reactions . As a derivatizing agent, it can improve the detection and analysis of certain compounds in GC-MS .
Action Environment
The action of TMAHS can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, TMAHS generally exhibits ferroelectricity in the temperature range from -104 °C to 40 °C . The efficacy and stability of TMAHS as a catalyst or derivatizing agent can also be affected by the specific conditions of the reaction or analysis it is used in .
Biochemische Analyse
Biochemical Properties
Tetramethylammonium hydrogen sulfate plays a significant role in biochemical reactions, primarily as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of reactions. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the specificity and efficiency of polymerase chain reactions (PCR) by interacting with DNA polymerases and other components of the PCR mixture . These interactions are crucial for the formation of specific DNA fragments while minimizing non-specific products.
Cellular Effects
Tetramethylammonium hydrogen sulfate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands . Additionally, it can cause depolarization in sympathetic and parasympathetic ganglia, leading to stimulation followed by blockage of neurotransmission . These effects highlight the compound’s impact on cellular communication and function.
Molecular Mechanism
The molecular mechanism of tetramethylammonium hydrogen sulfate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a phase transfer catalyst, facilitating the transfer of reactants between different phases and enhancing reaction efficiency . It also interacts with muscarinic receptors, leading to depolarization and subsequent blockage of neurotransmission . These interactions at the molecular level are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylammonium hydrogen sulfate can change over time. The compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, it has been shown to cause severe skin burns and systemic toxicity within minutes of exposure . These temporal effects are essential for understanding the compound’s stability, degradation, and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of tetramethylammonium hydrogen sulfate vary with different dosages in animal models. At low concentrations, the compound primarily causes first-degree chemical skin injuries without systemic toxicity . At higher concentrations, it can lead to severe systemic toxicity, including respiratory failure and death . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Tetramethylammonium hydrogen sulfate is involved in several metabolic pathways. It interacts with enzymes such as UDP-glucose 4-epimerase, catalyzing the reversible epimerization of UDP-glucose to UDP-galactose and UDP-N-acetylglucosamine to UDP-N-acetylgalactosamine . These interactions are vital for understanding the compound’s role in metabolic processes and its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of tetramethylammonium hydrogen sulfate within cells and tissues involve various transporters and binding proteins. The compound is readily absorbed from the gastrointestinal tract and distributed throughout the body . Studies on the rat jejunum indicate that its absorption involves a combination of simple diffusion and carrier-mediated transport, with nearly 100% absorption occurring within 60 to 90 minutes . These findings are essential for understanding the compound’s localization and accumulation within the body.
Subcellular Localization
Tetramethylammonium hydrogen sulfate’s subcellular localization affects its activity and function. The compound is generally used as a phase transfer catalyst, facilitating the transfer of reactants between different phases . Its localization within specific cellular compartments or organelles can influence its effectiveness in biochemical reactions. Understanding the subcellular localization of tetramethylammonium hydrogen sulfate is crucial for optimizing its use in various applications.
Eigenschaften
IUPAC Name |
hydrogen sulfate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10230376 | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80526-82-5 | |
| Record name | Tetramethylammonium hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



